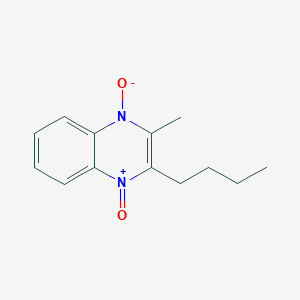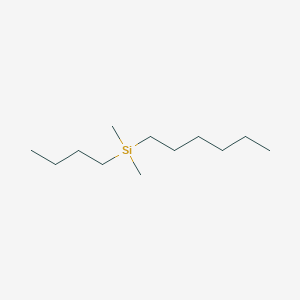
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a dioxazonine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable dioxazonine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like pyridine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl derivatives.
Tosyl azide:
Sulfonamides: A class of compounds with similar sulfonyl groups used in drug development.
Uniqueness
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is unique due to its dioxazonine ring structure, which imparts distinct chemical properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
| 76670-72-9 | |
Fórmula molecular |
C13H13NO4S |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
7-(4-methylphenyl)sulfonyl-1,4,7-dioxazonine |
InChI |
InChI=1S/C13H13NO4S/c1-12-2-4-13(5-3-12)19(15,16)14-6-8-17-10-11-18-9-7-14/h2-11H,1H3 |
Clave InChI |
FNINXDYCCSXLAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=COC=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)



![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
